4-[(naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-[(Naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a naphthalene ring system attached to a morpholine ring, which is further substituted with a pyrrolidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the formation of the naphthalene derivative. This is followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. The final step involves the attachment of the pyrrolidine carbonyl group using appropriate reagents and conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(Naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may be studied for its potential biological activities, such as antimicrobial, antioxidant, or anti-inflammatory properties.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its interaction with biological targets could lead to the discovery of new therapeutic agents.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-[(Naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects involves its interaction with specific molecular targets. The naphthalene ring system may interact with enzymes or receptors, while the morpholine and pyrrolidine groups could influence the compound's binding affinity and specificity. The exact pathways involved would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Naphthalene derivatives: These compounds share the naphthalene ring system but differ in their substituents and functional groups.
Morpholine derivatives: These compounds contain the morpholine ring but may have different substituents.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and can vary in their attached groups.
Uniqueness: 4-[(Naphthalen-1-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its combination of naphthalene, morpholine, and pyrrolidine rings, which provides a distinct chemical structure and potential for diverse applications.
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(22-10-3-4-11-22)19-15-21(12-13-24-19)14-17-8-5-7-16-6-1-2-9-18(16)17/h1-2,5-9,19H,3-4,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWCCSBQZKGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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